Retapamulin ITS-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

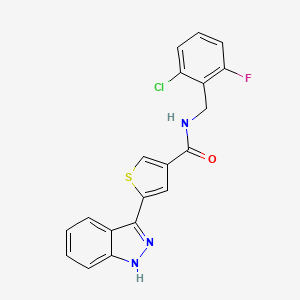

Retapamulin ITS-2 is a semisynthetic pleuromutilin antibiotic primarily used for the treatment of uncomplicated superficial skin infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes . It is marketed under the brand names Altabax and Altargo . Retapamulin is known for its unique mechanism of action, which involves selective inhibition of bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Retapamulin is synthesized through a semi-synthetic process that begins with the fermentation of Clitopilus passeckerianus to produce the key intermediate pleuromutilin . The pleuromutilin is then chemically modified through a series of steps to yield retapamulin. The process involves the use of tropine thiol and a pleuromutilin derivative, combined with a base and an organic solvent .

Industrial Production Methods

The industrial production of retapamulin involves a five-step synthetic process starting from pleuromutilin . The final product is obtained as a white to pale yellow crystalline solid with a melting point range of 125-127°C . The compound is milled to produce a range of particle sizes suitable for topical formulations .

Analyse Chemischer Reaktionen

Types of Reactions

Retapamulin undergoes several types of chemical reactions, including:

Oxidation: Retapamulin can be oxidized by cytochrome P450 enzymes, which limits its systemic use.

Hydroxylation: The compound undergoes hydroxylation at the 2 and 8 positions of the mutilin moiety.

Demethylation: Demethylation is another metabolic pathway for retapamulin.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of retapamulin include bases, organic solvents, and pleuromutilin derivatives . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Major Products Formed

The major products formed from the chemical reactions of retapamulin include various hydroxylated and demethylated derivatives . These derivatives are primarily formed through metabolic processes involving cytochrome P450 enzymes .

Wissenschaftliche Forschungsanwendungen

Retapamulin has a wide range of scientific research applications, including:

Wirkmechanismus

Retapamulin exerts its effects by selectively inhibiting bacterial protein synthesis . It binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . This binding prevents the formation of active 50S ribosomal subunits, thereby inhibiting peptidyl transfer and blocking P-site interactions . The unique binding site of retapamulin distinguishes it from other classes of antibiotics and contributes to its effectiveness against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tiamulin: Another pleuromutilin derivative with similar antibacterial activity.

Valnemulin: A pleuromutilin compound used in veterinary medicine.

Lefamulin: A pleuromutilin derivative approved for systemic use in humans.

Uniqueness of Retapamulin

Retapamulin is unique among pleuromutilin derivatives due to its specific binding site on the bacterial ribosome and its effectiveness in treating superficial skin infections . Unlike tiamulin and valnemulin, retapamulin is formulated for topical use and has a lower potential for resistance development . Lefamulin, on the other hand, is designed for systemic use and has different pharmacokinetic properties .

Eigenschaften

Molekularformel |

C23H36O7S |

|---|---|

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1 |

InChI-Schlüssel |

IKVZCNHNKCXZHZ-HXSQRTRESA-N |

Isomerische SMILES |

CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Kanonische SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)

![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)